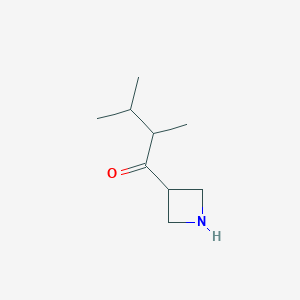
1-(Azetidin-3-yl)-2,3-dimethylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Azetidin-3-yl)-2,3-dimethylbutan-1-one is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .
準備方法
The synthesis of 1-(Azetidin-3-yl)-2,3-dimethylbutan-1-one can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines but has inherent challenges. Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . Industrial production methods often employ green and cost-effective synthetic routes to ensure scalability and environmental sustainability .
化学反応の分析
1-(Azetidin-3-yl)-2,3-dimethylbutan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Aza-Michael Addition: This reaction involves the addition of NH-heterocycles to α,β-unsaturated esters.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1-(Azetidin-3-yl)-2,3-dimethylbutan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and heterocyclic compounds.
Biology: Azetidine derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Industry: It is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 1-(Azetidin-3-yl)-2,3-dimethylbutan-1-one involves its interaction with specific molecular targets and pathways. For instance, azetidine derivatives can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins . These interactions can lead to various biological effects, such as reduced inflammation or altered neurotransmission.
類似化合物との比較
1-(Azetidin-3-yl)-2,3-dimethylbutan-1-one can be compared with other similar compounds, such as:
Azetidine-2-carboxylic acid: Known for its biological activity and use as a building block in peptide synthesis.
(Azetidin-3-yl)acetic acid: Used as a structural analogue for 4-aminobutanoic acid (GABA) and in the preparation of pharmaceutically active agents.
3-(Prop-1-en-2-yl)azetidin-2-one: Studied for its antiproliferative and tubulin-destabilizing effects in cancer cells.
The uniqueness of this compound lies in its specific structure and the diverse range of reactions it can undergo, making it a versatile compound in various fields of research and industry.
特性
分子式 |
C9H17NO |
|---|---|
分子量 |
155.24 g/mol |
IUPAC名 |
1-(azetidin-3-yl)-2,3-dimethylbutan-1-one |
InChI |
InChI=1S/C9H17NO/c1-6(2)7(3)9(11)8-4-10-5-8/h6-8,10H,4-5H2,1-3H3 |
InChIキー |
AKYGYAZPMMPAEA-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)C(=O)C1CNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Benzyloxy)methyl]-3-(bromomethyl)oxolane](/img/structure/B13178198.png)
![5'-Methyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13178200.png)

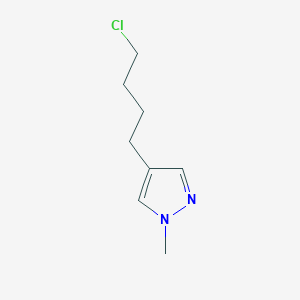





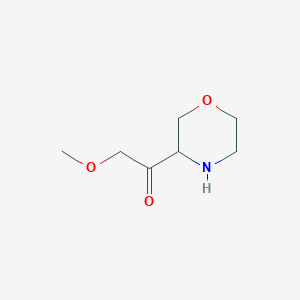
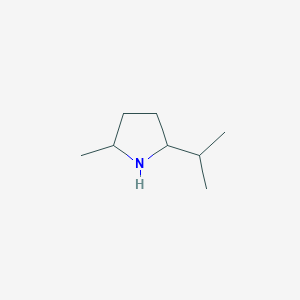
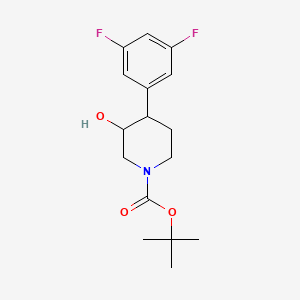
![{[(5-Bromo-4-methylpentyl)oxy]methyl}benzene](/img/structure/B13178282.png)
![6-Bromo-2,3-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B13178287.png)
